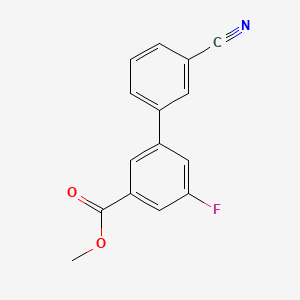

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate

Vue d'ensemble

Description

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a cyanophenyl group, and a fluorobenzoate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-cyanophenyl)-5-fluorobenzoate typically involves the esterification of 3-(3-cyanophenyl)-5-fluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 3-(3-cyanophenyl)-5-fluorobenzoic acid and methanol.

Reduction: 3-(3-aminophenyl)-5-fluorobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Structure and Characteristics

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate is characterized by:

- A methyl ester group, which enhances its solubility in organic solvents.

- A cyanophenyl group that can participate in various chemical reactions.

- A fluorine atom , which influences the compound's electronic properties and reactivity.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for:

- Nucleophilic substitutions where the fluorine can be replaced with various nucleophiles.

- Formation of derivatives through oxidation and reduction reactions.

Medicinal Chemistry

The compound is being explored for its potential biological activities:

- Pharmacophore Development : Its structure may facilitate the design of new drugs targeting specific biological pathways.

- Biological Activity Studies : Research indicates that compounds with similar structures exhibit interactions with biological targets, such as enzymes or receptors involved in diseases like cancer and neurological disorders.

Material Science

This compound is also investigated for its utility in developing specialty chemicals:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance.

- Dyes and Pigments : The compound's unique color properties may find applications in producing dyes or pigments for various industries.

Case Study 1: Synthesis of Derivatives

A study focused on synthesizing derivatives of this compound demonstrated its utility as a precursor for creating biologically active compounds. The derivatives were tested for their binding affinities to serotonin and dopamine receptors, revealing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Polymer Applications

Research conducted on incorporating this compound into polymer formulations showed enhanced mechanical properties and thermal stability compared to traditional polymers. This application highlights the compound's potential role in advancing material science .

Mécanisme D'action

The mechanism of action of Methyl 3-(3-cyanophenyl)-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-(3-cyanophenyl)-4-fluorobenzoate

- Methyl 3-(3-cyanophenyl)-6-fluorobenzoate

- Methyl 3-(3-cyanophenyl)-5-chlorobenzoate

Uniqueness

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs, making it a compound of interest for various applications.

Activité Biologique

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by:

- Molecular Formula : CHFNO

- Molecular Weight : 273.29 g/mol

- Functional Groups : Methyl ester, cyano group, and fluorine atom attached to a phenyl ring.

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may bind to certain receptors, modulating their activity and influencing signal transduction pathways critical for cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially inducing apoptosis in cancer cell lines.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Related compounds have demonstrated the ability to reduce inflammation in experimental models.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Reduces inflammation in vivo |

Case Studies

-

Anticancer Study :

A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and changes in Bcl-2 family protein expression, suggesting a mechanism involving mitochondrial pathways of apoptosis . -

Antimicrobial Activity :

In a separate study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Structural modifications have been explored to improve potency and selectivity towards specific biological targets. Notably, fluorinated derivatives often exhibit enhanced binding affinity due to increased hydrophobic interactions .

Propriétés

IUPAC Name |

methyl 3-(3-cyanophenyl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-19-15(18)13-6-12(7-14(16)8-13)11-4-2-3-10(5-11)9-17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYKDAREMLMUAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742925 | |

| Record name | Methyl 3'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-83-8 | |

| Record name | Methyl 3'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.